molecular formula C14H10F5NO B3163849 2,2,3,3,3-Pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol CAS No. 886496-10-2

2,2,3,3,3-Pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol

Cat. No. B3163849
CAS RN: 886496-10-2
M. Wt: 303.23 g/mol
InChI Key: YUZVIEPNEMEPOX-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol (PFPP) is a novel fluorinated compound that has been studied in a variety of scientific fields. It is a highly versatile molecule that has been used in a range of applications, including synthesis, drug design, and laboratory experiments.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Research on compounds with a substituted imidazole scaffold, including pyridinyl-imidazoles, focuses on designing selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These studies highlight the potential of fluorinated compounds in developing targeted therapies for inflammatory diseases (Scior et al., 2011).

Environmental Degradation and Fate

Investigations into the microbial degradation of polyfluoroalkyl chemicals reveal the environmental fate of these compounds, including their transformation into perfluoroalkyl acids (PFAAs), which are of regulatory and toxicological concern due to their persistence and potential health effects. This research aids in understanding how fluorinated substances, potentially including "2,2,3,3,3-Pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol", degrade and transform in natural environments (Liu & Avendaño, 2013).

Optoelectronic Materials

Fluorinated compounds are explored for their application in optoelectronic materials, with a focus on the synthesis and utilization of quinazolines and pyrimidines in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These studies underscore the role of fluorinated motifs in enhancing the properties of materials for advanced technological applications (Lipunova et al., 2018).

Toxicological and Environmental Impact

Research on the environmental and health impacts of PFASs, including their persistence, bioaccumulation, and toxicity, is critical for assessing the safety of fluorinated compounds. Studies on the developmental toxicity of perfluoroalkyl acids and their alternatives provide insight into the potential health risks associated with exposure to these compounds, guiding regulatory and safety assessments (Lau et al., 2004).

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-6-2-1-3-7-10)11-8-4-5-9-20-11/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVIEPNEMEPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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